molecular formula C12H13Cl2N3O2 B14890496 Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B14890496
M. Wt: 302.15 g/mol
InChI Key: XSKFZYIVUJYOLM-UHFFFAOYSA-N
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Description

Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with ethyl, dichloro, and isopropyl substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine: Lacks the ethyl carboxylate group but shares the core structure.

    3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro and amino groups, offering different reactivity and applications.

    5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Features an amino and nitro group, providing unique properties.

Uniqueness

Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl carboxylate group enhances its solubility and potential for further functionalization, making it a versatile compound in various research fields .

Properties

Molecular Formula

C12H13Cl2N3O2

Molecular Weight

302.15 g/mol

IUPAC Name

ethyl 5,7-dichloro-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C12H13Cl2N3O2/c1-4-19-12(18)10-9(6(2)3)11-15-7(13)5-8(14)17(11)16-10/h5-6H,4H2,1-3H3

InChI Key

XSKFZYIVUJYOLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=NC2=C1C(C)C)Cl)Cl

Origin of Product

United States

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